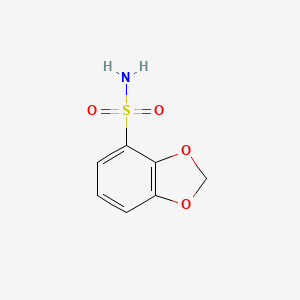1,3-Benzodioxole-4-sulfonamide
CAS No.: 87473-89-0
Cat. No.: VC8421941
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87473-89-0 |
|---|---|
| Molecular Formula | C7H7NO4S |
| Molecular Weight | 201.2 g/mol |
| IUPAC Name | 1,3-benzodioxole-4-sulfonamide |
| Standard InChI | InChI=1S/C7H7NO4S/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2,(H2,8,9,10) |
| Standard InChI Key | ANLKYWZKRQRLCO-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C(=CC=C2)S(=O)(=O)N |
| Canonical SMILES | C1OC2=C(O1)C(=CC=C2)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,3-Benzodioxole-4-sulfonamide features a bicyclic 1,3-benzodioxole system, where two oxygen atoms form a dioxole ring fused to a benzene moiety. The sulfonamide group (-SO₂NH₂) is attached at the 4-position of the benzodioxole ring. The molecular formula is C₇H₇NO₄S, with a molar mass of 201.2 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇NO₄S |
| Molar Mass | 201.2 g/mol |
| CAS Registry Number | 87473-89-0 |
| Structural Class | Heterocyclic Sulfonamide |
Spectral Characteristics
Nuclear magnetic resonance (NMR) data for structurally analogous compounds, such as N-(3,4-dimethoxyphenethyl)benzenesulfonamide, reveal characteristic peaks for aromatic protons (δ 6.5–7.5 ppm) and sulfonamide NH groups (δ ~5.0 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Synthesis and Structural Modifications
Conventional Synthesis Routes
The synthesis of 1,3-benzodioxole derivatives often begins with piperonylic acid or its esters. For example, ethyl 3,4-(methylenedioxy)benzoate serves as a precursor for hydrazide intermediates, which are subsequently functionalized with sulfonamide groups . A notable method involves condensing benzenesulfonyl chloride with substituted amines, as demonstrated in the synthesis of N-(3,4-dimethoxyphenethyl)benzenesulfonamide (yield: 53%) .
Patent-Based Innovations
Recent patents describe optimized methods for 1,3-benzodioxole heterocycles, emphasizing cost-effective reagents and environmentally benign solvents. For instance, WO2018234299A1 discloses a reflux-based approach using dimethylformamide (DMF) to achieve >98% conversion rates . Modifications such as replacing the 1,3-benzodioxole moiety with phenyl or methyl groups (e.g., compounds 6a–k) have been explored to enhance PDE4 selectivity .
Pharmacological Profile and Mechanism of Action
PDE4 Inhibition and Anti-Inflammatory Effects
1,3-Benzodioxole-4-sulfonamide derivatives exhibit potent PDE4 inhibitory activity, which elevates intracellular cAMP levels, thereby suppressing pro-inflammatory mediators like IL-4, IL-5, and eotaxin-2 . In murine models of asthma, oral administration of LASSBio-448 (100 mg/kg) reduced eosinophil infiltration in bronchoalveolar lavage fluid by 62% and attenuated airway hyperresponsiveness (AHR) .
Table 2: Comparative PDE4 Inhibition of Select Derivatives
| Compound | PDE4D IC₅₀ (nM) | Selectivity (PDE4D/A) |
|---|---|---|
| LASSBio-448 | 12.3 | 8.7 |
| Rolipram | 9.8 | 3.2 |
| Cilomilast | 15.6 | 5.1 |
Antibacterial and Enzyme Inhibitory Activity
Hydrazone derivatives bearing 1,3-benzodioxole moieties, such as 8g, demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL) . Additionally, these compounds inhibit lipoxygenase (LOX) with IC₅₀ values ranging from 28–45 µM, suggesting potential applications in oxidative stress-related disorders .
Computational and Docking Studies
Molecular Docking Insights
Docking analyses of LASSBio-448 into PDE4 subtypes reveal distinct binding poses. In PDE4A and PDE4C, the sulfonamide group forms hydrogen bonds with Gln369 and Asp392, whereas in PDE4B and PDE4D, hydrophobic interactions dominate . These findings align with the compound’s higher selectivity for PDE4D over other isoforms.
Frontier Molecular Orbital (FMO) Analysis
FMO studies on 1,3-benzodioxole derivatives indicate that the sulfonamide group lowers the energy gap (ΔE = 4.2 eV), enhancing electrophilic reactivity. Molecular electrostatic potential (MEP) maps further identify the sulfonamide nitrogen as a nucleophilic hotspot .
Therapeutic Applications and Future Directions
Asthma and COPD Management
The compound’s dual action—reducing eosinophilic inflammation and reversing airway remodeling—positions it as a candidate for asthma therapy. Clinical trials are warranted to evaluate its efficacy in human subjects, particularly in severe asthma phenotypes resistant to corticosteroids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume